2alpha-Vinylcyclopropane-1beta-methanol
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Overview
Description
2alpha-Vinylcyclopropane-1beta-methanol is an organic compound with the molecular formula C6H10O. It features a three-membered cyclopropane ring with a vinyl group and a hydroxyl group attached to it. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2alpha-Vinylcyclopropane-1beta-methanol typically involves the reaction of 1,4-dihalobutene-2 with malonic esters under anhydrous conditions. The reaction proceeds through the formation of a sodiomalonate anion, which then reacts with the dihalobutene to form the cyclopropane ring . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often involves the use of metallic alkoxides in an organic solution. The addition of an alcoholic metallic alkoxide to the organic solution of 1,4-dihalobutene-2 and a malonic ester results in the formation of the desired compound . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2alpha-Vinylcyclopropane-1beta-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The vinyl group can be reduced to form saturated cyclopropane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
2alpha-Vinylcyclopropane-1beta-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2alpha-Vinylcyclopropane-1beta-methanol involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can participate in various chemical transformations, leading to the formation of complex structures . The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Vinylcyclopropane: Similar in structure but lacks the hydroxyl group.
Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxyl group but lacks the vinyl group.
Vinylcyclopropane-1,1-dicarboxylate: Contains additional carboxylate groups.
Uniqueness
2alpha-Vinylcyclopropane-1beta-methanol is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclopropane ring. This combination of functional groups provides it with distinct reactivity and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
[(1R,2S)-2-ethenylcyclopropyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUBSMPIQDNHL-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@H]1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15135-98-5 |
Source
|
Record name | rac-[(1R,2S)-2-ethenylcyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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